molecular formula C12H18O3 B8342739 5-Benzyloxy-1,3-pentanediol

5-Benzyloxy-1,3-pentanediol

Cat. No.: B8342739
M. Wt: 210.27 g/mol
InChI Key: UUVGUVZTNNVCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-1,3-pentanediol is a protected diol compound presenting as a chiral building block of interest in synthetic organic chemistry. The benzyloxy group serves as a common protective moiety for alcohols, enhancing the molecule's utility in multi-step synthesis. While direct applications for this specific isomer are not extensively detailed in the literature, its structural similarity to other benzyloxy-protected diols suggests its primary value lies in chemical synthesis. Related compounds, such as 5-Benzyloxy-1,2-pentanediol, share the same molecular formula (C12H18O3) and molecular weight (210.27 g/mol) . Research into analogous 1,3-fatty diol compounds indicates potential applications in the development of surfactants, emulsifiers, and ingredients in cosmetic formulations . The presence of both a protected and free hydroxyl group on the 1,3-positions makes it a potential substrate for selective reactions and polymer chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5-phenylmethoxypentane-1,3-diol

InChI

InChI=1S/C12H18O3/c13-8-6-12(14)7-9-15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

UUVGUVZTNNVCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 5-(3-Methylbutoxy)benzene-1,3-diol (): A resorcinol derivative with a branched alkyl ether substituent.
  • 5-Benzyloxy-1,4-naphthoquinone (D4) (): A naphthoquinone bearing a benzyloxy group.
  • 7-(Trimethylsilyl)hept-6-yn-1-ol (): An alkyne-containing alcohol with a silyl-protected group.
Physicochemical Properties
Compound Substituent Key Features
5-Benzyloxy-1,3-pentanediol Benzyloxy (aryl ether) High lipophilicity (predicted logP > 2); hydroxyl groups enable H-bonding.
5-(3-Methylbutoxy)-1,3-diol 3-Methylbutoxy (alkyl) Moderate lipophilicity (logP ~1.5); antifungal/antimicrobial activity .
D4 (1,4-naphthoquinone) Benzyloxy Electron-withdrawing quinone core; redox-active; orange solid (mp >100°C) .

Key Observations :

  • Unlike D4’s rigid quinone structure, the pentanediol backbone offers conformational flexibility, which may influence binding to biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 5-Benzyloxy-1,3-pentanediol, and how do stereochemical outcomes vary with different catalysts?

  • Answer : Synthesis of 5-Benzyloxy-1,3-pentanediol can involve benzylation of 1,3-pentanediol under basic conditions. Stereochemical control is critical; for example, the use of chiral catalysts (e.g., lanthanum-based systems) may influence diastereomer ratios, as seen in analogous compounds like (2S,3S)-2-Nitro-5-phenyl-1,3-pentanediol . Characterization via NMR and chiral HPLC is essential to confirm stereochemistry .

Q. What analytical techniques are most effective for characterizing 5-Benzyloxy-1,3-pentanediol and its derivatives?

  • Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are standard for structural confirmation. For purity assessment, GC or HPLC coupled with UV detection is recommended. Comparative studies of related diols (e.g., 2-Methyl-1,3-pentanediol) highlight the importance of isotopic mass verification (e.g., monoisotopic mass: 180.0786) .

Q. What safety protocols should be followed when handling 5-Benzyloxy-1,3-pentanediol in laboratory settings?

  • Answer : Refer to Safety Data Sheets (SDS) for analogous benzenediols (e.g., 5-Pentyl-1,3-benzenediol), which mandate PPE (gloves, goggles), fume hood use, and emergency measures for inhalation/exposure. Hazardous byproducts (e.g., nitro intermediates) require additional containment .

Advanced Research Questions

Q. How can molecular docking studies be optimized to evaluate 5-Benzyloxy-1,3-pentanediol’s interactions with biological targets?

  • Answer : Ligand preparation tools (e.g., HyperChem) and Lipinski’s Rule of Five should guide pharmacokinetic optimization. Molecular dynamics simulations are critical for assessing binding stability, as demonstrated in PET-MHET docking studies using structurally similar diols . Ensure force field parameters align with the compound’s hydroxyl and benzyloxy groups.

Q. How should researchers address contradictions in pharmacological data between 5-Benzyloxy-1,3-pentanediol and its structural analogs?

  • Answer : Comparative analysis of backbone modifications (e.g., allyl vs. benzyl groups in 5-Allyl-3-methoxy-1,2-benzenediol) can clarify structure-activity relationships. Triangulate data from in vitro assays (e.g., enzyme inhibition) and computational models to resolve discrepancies .

Q. What methodological strategies improve the reliability of in vivo studies involving diol derivatives like 5-Benzyloxy-1,3-pentanediol?

  • Answer : Adopt mixed-methods frameworks (quantitative + qualitative) to capture behavioral and metabolic outcomes. For example, neural/hepatic determinants of drinking behavior in mice were validated using 1,3-butanediol analogs, emphasizing rigorous pilot surveys and triangulation .

Q. How can stereoselective synthesis of 5-Benzyloxy-1,3-pentanediol be scaled for high-throughput screening without compromising enantiomeric purity?

  • Answer : Leverage indium- or iron-catalyzed pathways optimized for steric control, as documented for (2S,3S)-2-Nitro-5-phenyl-1,3-pentanediol. Real-time monitoring via inline FTIR ensures reaction fidelity at scale .

Notes for Methodological Rigor

  • Contradiction Management : Use multi-modal validation (e.g., NMR + HRMS) to resolve structural ambiguities.
  • Ethical Compliance : Adhere to institutional review for in vivo studies, as outlined in Safety Data Sheets .
  • Data Transparency : Archive raw spectral data and docking parameters for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.